

tetracaine hydrochloride combination anesthesia versus monotherapy

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Compound Focus: Tetracaine Hydrochloride

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Clinical Data Comparison: Combination vs. Monotherapy

Parameter	Tetracaine + Intravenous Anesthesia	Intravenous Anesthesia Alone	p-value
Additional Propofol Dose	0 [0, 5] mL	5 [5, 10] mL	< 0.05
Total Surgical Time	12 [9, 16.25] min	22 [16, 26.5] min	< 0.05
Cystoscopy Time	5 [3, 9.75] min	12 [9, 16] min	< 0.05
Postoperative SpO ₂	100 [99, 100] %	99 [99, 100] %	< 0.05
Anesthesia Time	5 [3, 70] min	8 [4, 10] min	< 0.05
Anesthesia Recovery Time	No significant difference	No significant difference	> 0.05

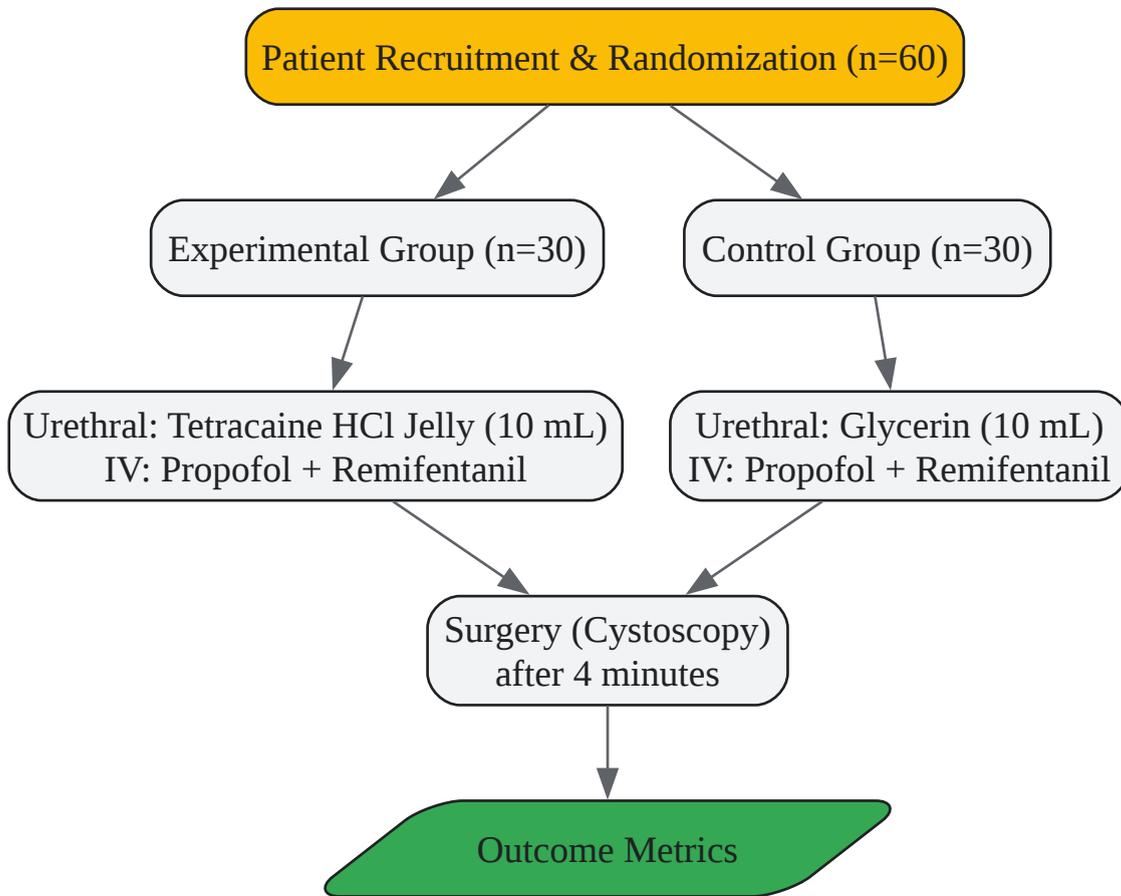
Source: Prospective randomized controlled trial at Beijing Tsinghua Changgung Hospital (2023-2024), n=60 patients [1] [2]. Data presented as median [interquartile range].

Detailed Experimental Protocol

The data in the table above was generated using the following rigorous clinical trial methodology.

- **Trial Design:** A prospective, randomized, controlled trial, approved by a hospital ethics committee and registered (ChiCTR2300070527) [1] [2].
- **Participants:** 60 male inpatients requiring ureteral stent removal after stone surgery. Patients were randomized into two equal groups [1].
- **Intervention:**
 - **Experimental Group:** Received **tetracaine hydrochloride** jelly (10 mL) administered via the urethra, combined with intravenous anesthesia (1.5 mg/kg propofol and 0.15 µg/kg remifentanyl) [1] [2].
 - **Control Group:** Received 10 mL of glycerin via the urethra, plus the same intravenous anesthesia protocol [1] [2].
- **Procedure:** The surgical procedure (cystoscope insertion and stent removal) began 4 minutes after urethral instillation. Patients maintained spontaneous breathing, and additional propofol (0.5 mg/kg) was administered if signs of pain were observed [1].
- **Measured Outcomes:** The primary outcome was the dosage of propofol used. Secondary outcomes included procedure times, anesthesia recovery time, and vital signs [1].

This workflow illustrates the trial's parallel-group design and key metrics:



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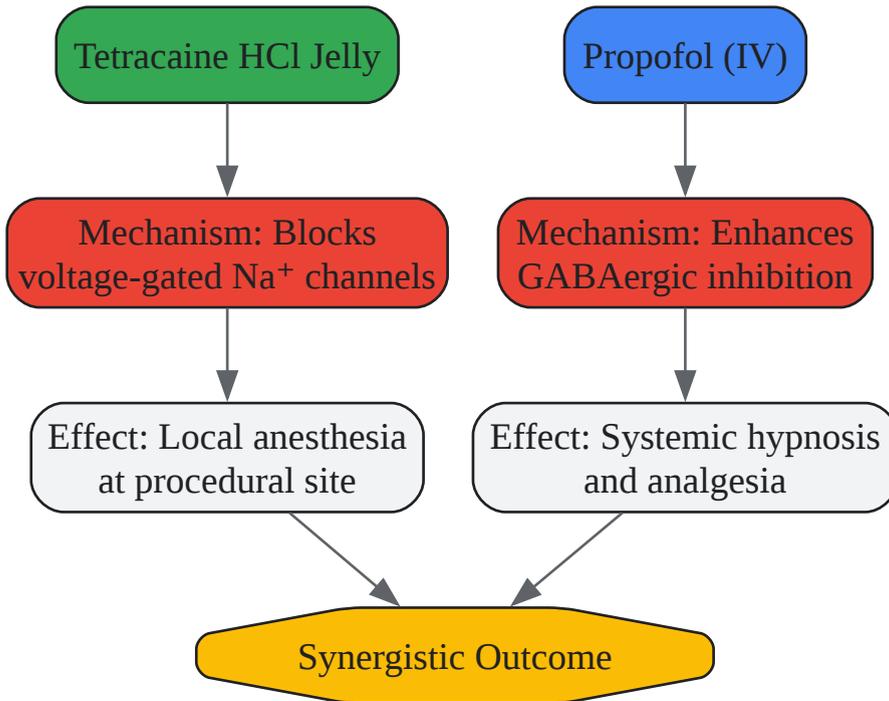
Mechanism of Action: Synergistic Effects

The superior performance of the tetracaine combination is due to a **synergistic pharmacodynamic interaction**, where drugs with different mechanisms enhance each other's effects [3] [4].

- **Tetracaine's Local Action:** As a potent local anesthetic, tetracaine blocks voltage-gated sodium (Na^+) channels on neuronal cell membranes [5]. This inhibits the initiation and conduction of action potentials in the urethral and bladder mucosa, preventing pain signals from reaching the brain [5] [6].
- **Propofol's Systemic Action:** Propofol is a general anesthetic that primarily acts on the brain by enhancing the effect of GABA, the main inhibitory neurotransmitter, leading to hypnosis and unconsciousness [4].
- **The Synergy:** By providing effective surface anesthesia at the procedural site, tetracaine reduces the intensity of nociceptive (pain) signals. This means a lower depth of systemic hypnosis is required to keep the patient comfortable, allowing for a significant reduction in propofol dosage [1] [3]. This is a

classic example of a beneficial drug interaction where efficacy is maintained while reducing the burden and risks of systemic drug exposure.

The diagram below illustrates this synergistic relationship:



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Implications for Research and Development

For researchers and drug development professionals, these findings highlight several key points:

- **Efficacy in Other Areas:** The principle of combining topical tetracaine with a vasoconstrictor is proven in other fields. A nasal spray combining 3% tetracaine with oxymetazoline was significantly more effective than tetracaine alone for anesthetizing maxillary teeth, demonstrating the broader application of synergistic formulations [7].
- **Strategic Formulation:** The development of fixed-dose combination products for procedural sedation can optimize pharmacokinetic and pharmacodynamic profiles, leading to shorter procedure times, faster recovery, and improved patient safety [1] [7].
- **Safety Profile:** In the cited study, the combination regimen demonstrated a high safety profile with no reported complications or adverse events, underscoring its clinical viability [1].

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